molecular formula C13H14BrF3N2O2 B2964069 1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,4,4-trifluorobutan-1-one CAS No. 2380183-02-6

1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,4,4-trifluorobutan-1-one

Cat. No.: B2964069
CAS No.: 2380183-02-6
M. Wt: 367.166
InChI Key: ODSNHVVJJRDNBM-UHFFFAOYSA-N
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Description

1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,4,4-trifluorobutan-1-one is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a trifluorobutanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,4,4-trifluorobutan-1-one typically involves multiple steps, starting with the preparation of the bromopyridine and pyrrolidine intermediates. The bromopyridine can be synthesized through bromination of pyridine derivatives, while the pyrrolidine ring can be constructed via cyclization reactions. The final step involves coupling these intermediates with the trifluorobutanone group under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,4,4-trifluorobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out in solvents such as ethanol, dichloromethane, or water, depending on the specific reaction requirements .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,4,4-trifluorobutan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,4,4-trifluorobutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and bromopyridine-containing molecules. Examples include:

Uniqueness

1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,4,4-trifluorobutan-1-one is unique due to the presence of the trifluorobutanone group, which imparts distinct physicochemical properties and potential biological activities. This makes it a valuable compound for drug discovery and other scientific research applications .

Properties

IUPAC Name

1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-4,4,4-trifluorobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrF3N2O2/c14-10-7-18-5-2-11(10)21-9-3-6-19(8-9)12(20)1-4-13(15,16)17/h2,5,7,9H,1,3-4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSNHVVJJRDNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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